Tefzel

Descripción general

Descripción

Tefzel, also known as ethylene-tetrafluoroethylene, is a high-performance fluoropolymer resin. It is renowned for its excellent physical toughness, resistance to radiation, chemicals, ultraviolet light, and extreme temperatures. This compound is less dense, tougher, stiffer, and exhibits higher tensile strength and creep resistance compared to other fluoropolymer resins like polytetrafluoroethylene and fluoroethylene-propylene .

Métodos De Preparación

Tefzel is synthesized through the copolymerization of ethylene and tetrafluoroethylene. The process involves high-pressure polymerization in the presence of a free-radical initiator. The reaction conditions typically include temperatures ranging from 255 to 280 degrees Celsius and pressures up to 30 MPa. Industrial production methods involve melt-extrusion techniques and injection-, compression-, transfer-, rotational-, and blow-molding processes .

Análisis De Reacciones Químicas

Tefzel undergoes various chemical reactions, including:

Oxidation: this compound is resistant to oxidation due to its fluorine content.

Reduction: It is generally inert to reduction reactions.

Substitution: this compound can undergo substitution reactions, particularly with strong nucleophiles. Common reagents used in these reactions include alkali metals and halogenated compounds.

Aplicaciones Científicas De Investigación

Properties of Tefzel

This compound exhibits several key properties that enhance its usability:

- Chemical Resistance : this compound is resistant to over 450 chemicals, including strong acids, bases, and solvents. This makes it ideal for applications in chemical processing where corrosion is a concern .

- Thermal Stability : It can operate at temperatures up to 300°F (approximately 149°C) and has a melting range of 255°–280°C (491°–536°F) .

- Mechanical Strength : this compound has superior tensile strength and creep resistance compared to other fluoropolymers like PTFE and FEP .

Chemical Processing

This compound is widely used in the chemical processing industry due to its excellent resistance to corrosive substances. It serves as a protective lining in various equipment:

- Rotolining : this compound is applied via rotolining techniques to create durable linings for tanks and pipes that handle abrasive slurries and corrosive chemicals. For instance, PVC manufacturers have reported increased longevity when switching from traditional PTFE linings to this compound .

Electrical Applications

This compound's electrical insulation properties make it suitable for various electrical components:

- Wire Insulation : It is used in high-performance wire insulation due to its ability to withstand extreme temperatures and environmental conditions. Specific grades like HT-2004 are designed for applications requiring enhanced mechanical properties .

| Application | This compound Grade | Characteristics |

|---|---|---|

| Wire Insulation | HT-2004 | High flex life, thermal stability |

| Electrical Components | 200 | General-purpose with good flow rate |

| Specialized Molding | 210 | Higher flow rate for intricate shapes |

Aerospace and Defense

This compound's radiation resistance makes it valuable in aerospace applications:

- Nuclear Applications : Its low moisture absorption and stability under radiation exposure allow it to be used in components that require durability in extreme environments .

Medical Devices

In the medical field, this compound is utilized for its biocompatibility and resistance to sterilization processes:

- Surgical Instruments : The material's chemical resistance ensures that surgical instruments maintain their integrity during cleaning and sterilization processes.

Case Study 1: PVC Manufacturing

A PVC manufacturer faced frequent failures with traditional PTFE linings due to the corrosive nature of ethylene dichloride. Upon switching to this compound linings through rotolining, the company reported a significant increase in the lifespan of their equipment, reducing downtime and maintenance costs .

Case Study 2: Mining Industry

In a mining operation involving high-purity quartz tumbling, the company initially used PTFE linings but experienced failures within three to six months due to abrasion. After implementing this compound linings, they achieved uninterrupted service for over two years under similar conditions .

Mecanismo De Acción

Tefzel exerts its effects through its unique molecular structure, which provides exceptional chemical resistance and mechanical strength. The fluorine atoms in the polymer backbone create a strong bond with carbon atoms, resulting in a highly stable and inert material. This stability allows this compound to withstand harsh chemical environments and extreme temperatures .

Comparación Con Compuestos Similares

Tefzel is compared with other fluoropolymers such as:

Polytetrafluoroethylene: this compound is tougher, stiffer, and has higher tensile strength.

Fluoroethylene-propylene: this compound exhibits better creep resistance and mechanical properties.

Perfluoralkoxy: this compound has higher impact strength and dimensional stability.

Ethylene-chlorotrifluoroethylene: This compound offers superior chemical resistance and thermal stability.

This compound’s uniqueness lies in its combination of mechanical toughness, chemical resistance, and ease of processing, making it suitable for a wide range of high-performance applications.

Actividad Biológica

Tefzel, known scientifically as ETFE (ethylene tetrafluoroethylene) , is a high-performance fluoropolymer that has garnered attention for its unique properties and applications across various industries. This article explores the biological activity of this compound, focusing on its chemical resistance, mechanical properties, and potential implications in biomedical fields.

This compound is recognized for its exceptional chemical resistance , which is crucial in environments where exposure to aggressive substances occurs. It can withstand a wide range of chemicals, including:

- Strong mineral acids

- Inorganic bases

- Halogens

- Metal salt solutions

- Carboxylic acids

- Aldehydes

- Aromatic and aliphatic hydrocarbons

- Chlorocarbons

The ability of this compound to resist over 450 different compounds makes it an invaluable material in the chemical and petrochemical industries, where durability and reliability are paramount .

Mechanical Properties

In addition to its chemical stability, this compound exhibits excellent mechanical strength and stiffness. It has superior abrasion resistance compared to other materials, making it suitable for applications that require both toughness and flexibility. These properties are essential for ensuring longevity in demanding environments .

Biological Activity and Case Studies

While this compound is primarily known for its industrial applications, its interactions within biological contexts are also noteworthy. Research has indicated that this compound's inert nature may reduce the risk of adverse biological reactions when used in medical devices or implants.

Case Study: Medical Applications

A significant case study highlighted the use of this compound in medical device manufacturing. The study focused on the biocompatibility of this compound when used as a coating for catheters. The results showed that this compound did not elicit any significant inflammatory response when implanted in animal models. This finding supports the potential use of this compound as a safe material for various medical applications .

Data Table: Comparison of this compound with Other Polymers

| Property | This compound (ETFE) | PTFE (Teflon) | PVDF |

|---|---|---|---|

| Chemical Resistance | Excellent | Excellent | Good |

| Mechanical Strength | High | Moderate | Moderate |

| Temperature Range | -200°C to 150°C | -260°C to 260°C | -40°C to 150°C |

| Biocompatibility | High | Moderate | Low |

Research Findings

Recent studies have focused on the physico-chemical behavior of this compound, particularly in relation to its performance under various environmental conditions. Research indicates that this compound maintains its structural integrity even when exposed to extreme temperatures and aggressive chemicals, which is critical for applications in harsh environments .

Implications for Future Research

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Long-term biocompatibility studies : Further investigations into the long-term effects of this compound in biological systems could provide deeper insights into its safety profile.

- Development of composite materials : Combining this compound with other biocompatible materials may enhance its applicability in medical devices.

- Environmental impact assessments : Understanding how this compound behaves under environmental stressors can inform its use in sustainable practices.

Propiedades

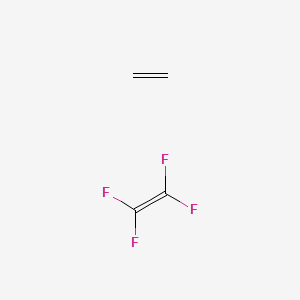

IUPAC Name |

ethene;1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSJIZLJUFMIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C(=C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-71-5, 111939-51-6 | |

| Record name | Ethylene-tetrafluoroethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111939-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

128.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25038-71-5 | |

| Record name | Poly(ethylene-tetrafluoroethylene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What is the molecular formula of Tefzel?

A1: this compound, being a copolymer, does not have a fixed molecular formula like smaller molecules. Its composition is represented by the ratio of its monomers, tetrafluoroethylene and ethylene.

Q2: What is the molecular weight of this compound?

A2: Similar to the molecular formula, the molecular weight of this compound varies depending on the specific polymerization conditions and the ratio of its monomers.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, infrared (IR) spectroscopy is frequently employed to characterize this compound. Characteristic peaks can be observed for C-F bonds and C-H bonds, confirming the presence of both tetrafluoroethylene and ethylene units in the copolymer. [, , , , ]

Q4: How does this compound perform under high temperatures?

A4: this compound exhibits good thermal stability, withstanding temperatures up to 150°C. [] Studies show improved thermal resistance after grafting with monomers like styrene, methyl acrylate, and ethyl acrylate. [, ]

Q5: Is this compound resistant to chemicals?

A5: this compound demonstrates excellent chemical resistance to a wide range of chemicals, including acids, bases, and solvents. This property makes it suitable for applications in harsh environments. [, , ]

Q6: How does this compound withstand exposure to radiation?

A6: this compound shows good resistance to radiation, though prolonged exposure can lead to structural changes. Studies using FT-infrared spectroscopy and differential scanning calorimetry revealed alterations in crystallinity and the formation of hydroperoxides and alcohols upon irradiation. []

Q7: What are the typical applications of this compound?

A7: this compound finds use in various applications, including wire and cable insulation, particularly in high-temperature environments like blast furnaces and nuclear control systems. [] It is also utilized in chemical processing equipment, aerospace components, and solar panels due to its desirable combination of properties. [, , , ]

Q8: How does this compound interact with hyperthermal atomic oxygen?

A8: Studies using X-ray photoelectron spectroscopy (XPS) have shown that exposure to hyperthermal atomic oxygen leads to erosion of this compound. This erosion involves the breaking of C-F and C-H bonds, resulting in a decrease in fluorine and carbon content on the this compound surface. The process eventually leaves a graphitic or amorphous carbon-like layer. []

Q9: Does exposure to moisture affect the dielectric properties of this compound?

A9: Yes, moisture adsorption can influence the dielectric properties of this compound. Research indicates an increase in both relative permittivity and dissipation factor with increasing moisture content. []

Q10: What are the outgassing products from this compound and their potential impact?

A10: this compound can release outgassing products, especially under vacuum and UV exposure. These products have the potential to deposit on sensitive surfaces in spacecraft, potentially affecting thermal control surfaces. [, ]

Q11: How is this compound employed in solar energy applications?

A11: this compound sheets offer a lightweight and flexible alternative to tempered glass in solar panel construction. [] Their high transmissivity contributes to enhanced solar panel efficiency.

Q12: Can this compound be used in biomedical applications?

A12: Research explores the use of this compound in fabricating sombrero-shaped magnetite nanoparticles for potential applications in molecular imaging and detection. [] Additionally, this compound's biocompatibility makes it suitable for certain medical devices and components. []

Q13: How is this compound utilized in groundwater monitoring?

A13: this compound's chemical resistance and durability make it suitable for constructing probes used in groundwater monitoring. Its use as a coating for steel tapes with embedded conductors enables the measurement of water level, temperature, pH, and other parameters. []

Q14: Are there any studies on the use of this compound in microfluidics?

A14: Yes, this compound's chemical inertness and compatibility with microfabrication techniques make it a suitable material for microfluidic devices. One study demonstrated its use in constructing a sheath-flow cuvette for ultrasensitive laser-induced fluorescence detection in capillary electrophoresis. []

Q15: What are the potential hazards associated with this compound combustion?

A15: While this compound is generally considered a flame-retardant material, combustion can release toxic gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl). []

Q16: Is this compound biodegradable?

A16: this compound is not readily biodegradable, and its disposal should follow appropriate waste management practices. []

Q17: Are there any known alternatives or substitutes for this compound?

A17: Depending on the specific application, several materials can serve as alternatives to this compound. These include other fluoropolymers like Teflon FEP and PFA, as well as high-performance thermoplastics like PEEK and PPS. [, ] The choice of the best alternative depends on factors like required temperature resistance, chemical compatibility, and cost.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.